molecular formula C23H45NO4 B12277596 (4E,2S,3R)-1,3-Dihydroxy-2-((tert-b

(4E,2S,3R)-1,3-Dihydroxy-2-((tert-b

Cat. No.: B12277596
M. Wt: 399.6 g/mol
InChI Key: UMUDVBSIURBUGW-ISLYRVAYSA-N
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Description

N-Boc-erythro-sphingosine, also known as tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate, is a synthetic derivative of sphingosine. This compound is characterized by the presence of a t-butyl ester protected N-acetylsphingosine with a fatty acid tail. The hydroxy group in its structure allows for further derivatization or replacement with other reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-erythro-sphingosine typically involves the protection of the amino group of sphingosine with a tert-butoxycarbonyl (Boc) group. The process begins with the selective transformation of the 3,4-vicinal diol of phytosphingosine into the characteristic E-allylic alcohol of sphingosine via a cyclic sulfate intermediate. This intermediate is then treated with a non-nucleophilic trifluoroacetamide protecting group .

Industrial Production Methods: Industrial production of N-Boc-erythro-sphingosine involves large-scale synthesis using commercially available D-ribo-phytosphingosine as a starting material. The key steps include the selective elimination reaction of cyclic sulfate intermediates and the subsequent protection of the amino group with the Boc group .

Chemical Reactions Analysis

Types of Reactions: N-Boc-erythro-sphingosine undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the fatty acid tail can be reduced to form saturated derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated sphingosine derivatives.

    Substitution: Formation of halogenated or aminated sphingosine derivatives.

Scientific Research Applications

N-Boc-erythro-sphingosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex sphingolipids and other bioactive molecules.

    Biology: Serves as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment and neurodegenerative diseases.

    Industry: Utilized in the production of specialized lipids for cosmetic and pharmaceutical formulations

Mechanism of Action

N-Boc-erythro-sphingosine exerts its effects primarily through the inhibition of protein kinase C activity. This inhibition occurs by binding to the regulatory domain of the enzyme, preventing its activation by diacylglycerol and phorbol esters. The compound also interferes with the binding of phorbol dibutyrate, a potent activator of protein kinase C, thereby modulating various cellular signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

    D-erythro-sphingosine: A naturally occurring sphingoid base with similar structural features but lacks the Boc protection.

    N-acetylsphingosine: Another derivative of sphingosine with an acetyl group instead of the Boc group.

    Phytosphingosine: A sphingoid base with a different stereochemistry and additional hydroxy groups

Uniqueness: N-Boc-erythro-sphingosine is unique due to its Boc protection, which enhances its stability and allows for selective deprotection under mild acidic conditions. This feature makes it a valuable intermediate for the synthesis of various sphingolipid derivatives and bioactive molecules .

Properties

Molecular Formula

C23H45NO4

Molecular Weight

399.6 g/mol

IUPAC Name

tert-butyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+

InChI Key

UMUDVBSIURBUGW-ISLYRVAYSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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